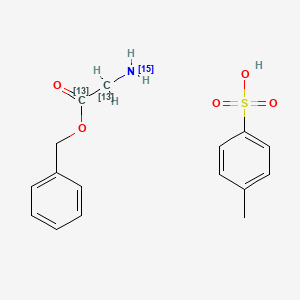
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a labeled analogue of Glycine Benzyl Ester p-Toluenesulfonate. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, organic chemistry, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. This involves the use of automated reactors and precise control of reaction parameters to maintain consistency and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of complex molecules and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its role as a labeled compound. The stable isotopes (13C and 15N) allow researchers to track the compound through various biochemical pathways and reactions. This provides detailed insights into molecular interactions and reaction kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
Benzyl Glycinate p-Toluenesulfonate: Another similar compound with slight variations in its molecular structure and applications.
Uniqueness
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed scientific studies. This makes it a valuable tool in research areas requiring precise tracking and analysis of molecular interactions.
Eigenschaften
Molekularformel |
C16H19NO5S |
|---|---|
Molekulargewicht |
340.37 g/mol |
IUPAC-Name |
benzyl 2-(15N)azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
InChI-Schlüssel |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CO[13C](=O)[13CH2][15NH2] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


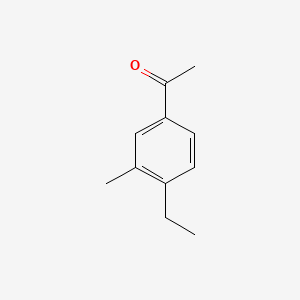
![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)
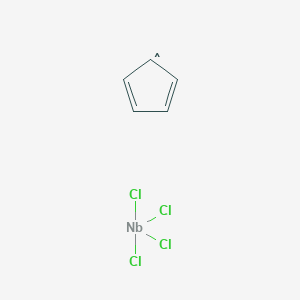

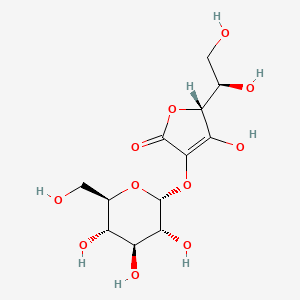
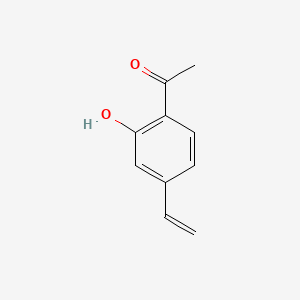
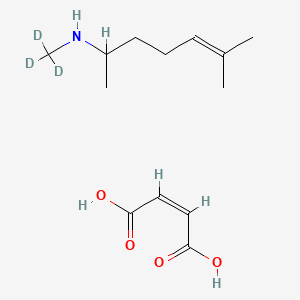
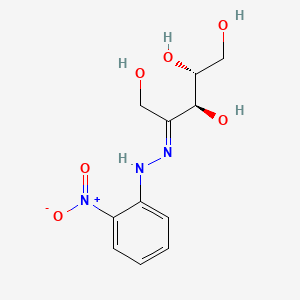
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
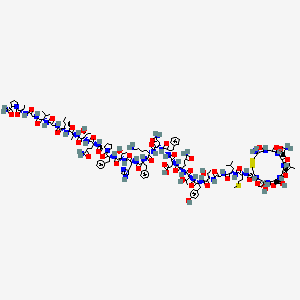

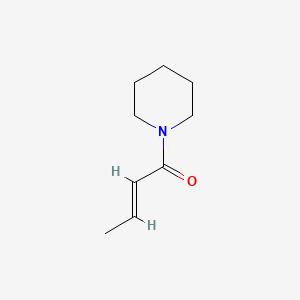
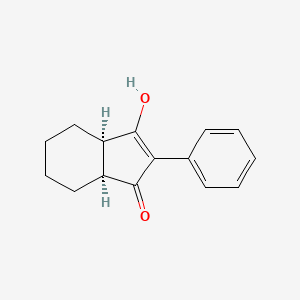
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
